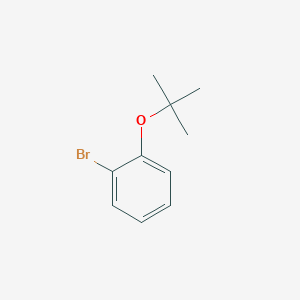

1-Bromo-2-(tert-butoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

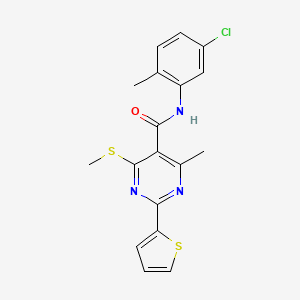

1-Bromo-2-(tert-butoxy)benzene is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is used in various chemical reactions and has a variety of applications in the field of chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-Bromophenol and Isobutylene . The process involves the reaction of these two raw materials to form the desired product .Molecular Structure Analysis

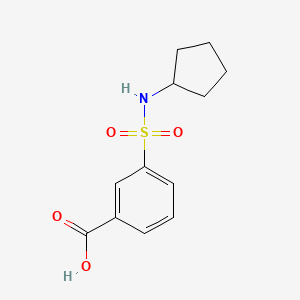

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a tert-butoxy group . The InChI code for this compound is 1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the bromine atom and the tert-butoxy group. For instance, it can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of 246.2±13.0 °C and a predicted density of 1.278±0.06 g/cm3 . It should be stored at temperatures between 2-8°C .科学的研究の応用

Photodecomposition and Radical Generation

1-Bromo-2-(tert-butoxy)benzene plays a role in photodecomposition reactions, where tert-butoxy radicals are generated. These radicals show reactivity with phenols to yield corresponding phenoxy radicals. The reactivity varies significantly based on the solvent used, indicating a dependence on solvent polarity and hydrogen bonding capability. The reaction showcases notable isotope effects, which are crucial in understanding the mechanistic aspects of radical reactions (Das et al., 1981).

Building Blocks for Molecular Electronics

This compound derivatives serve as precursors in the synthesis of complex molecular structures, particularly in the field of molecular electronics. They are used to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in the synthesis of molecular structures that could have applications in nanotechnology and electronics (Stuhr-Hansen et al., 2005).

Reactivity in Aryne Chemistry

The compound demonstrates interesting reactivity patterns in aryne chemistry. For instance, it participates in reactions involving lithium diisopropylamide, leading to the generation of various phenyllithium intermediates. These intermediates open pathways to a wide range of chemical transformations, indicating the compound's versatility in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Application in Lactonization Reactions

In the realm of organic synthesis, this compound derivatives find application in lactonization reactions. These reactions are crucial for synthesizing complex organic molecules, including natural products and pharmaceuticals. The compound's role in facilitating the formation of isobenzofuran-1(3H)-ones underlines its utility in synthetic strategies aimed at constructing cyclic organic structures (Kobayashi & Kuroda, 2014).

Polymerization Studies

This compound-related compounds, particularly di-tert-butyl peroxide, have been used to study polymerization processes. The insights gained from these studies are fundamental to understanding the initiation mechanisms and the dynamics of radical-mediated polymerizations. These findings have implications for the synthesis and design of polymers with specific properties (Allen & Bevington, 1961).

作用機序

Safety and Hazards

1-Bromo-2-(tert-butoxy)benzene is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It can cause skin and eye irritation, and should be handled with care .

Relevant Papers There are several papers that discuss the properties and reactions of this compound. For instance, a paper titled “Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution” discusses the reactivity of this compound .

特性

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSSNSQYEIJWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)

methanone](/img/structure/B2707644.png)

![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)